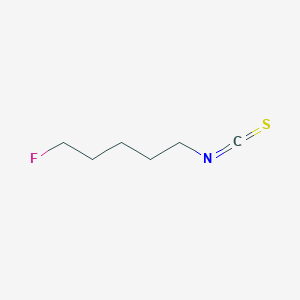

1-fluoro-5-isothiocyanatopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El carmín de índigo, también conocido como sal sódica del ácido 5,5′-indigodisulfónico, es una sal orgánica derivada del índigo por sulfonación aromática. Este proceso hace que el compuesto sea soluble en agua. Se utiliza ampliamente como colorante alimentario, tinte textil y agente de diagnóstico en medicina . El carmín de índigo es conocido por su vibrante color azul y está aprobado para su uso en Estados Unidos y la Unión Europea .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El carmín de índigo se sintetiza mediante la sulfonación del índigo. El proceso implica el tratamiento del índigo con ácido sulfúrico, que introduce grupos ácidos sulfónicos en la molécula de índigo, haciéndola soluble en agua . Las condiciones de reacción típicamente implican mantener una temperatura y un pH controlados para garantizar la estabilidad del producto.

Métodos de producción industrial

En entornos industriales, el carmín de índigo se produce disolviendo índigo en ácido sulfúrico concentrado, seguido de neutralización con hidróxido de sodio para formar la sal de sodio . La solución resultante se purifica y se seca para obtener el producto final. Este método garantiza un alto rendimiento y pureza del carmín de índigo.

Análisis De Reacciones Químicas

Tipos de reacciones

El carmín de índigo experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución .

Reactivos y condiciones comunes

Oxidación: El carmín de índigo se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno. La reacción generalmente ocurre en un medio ácido.

Sustitución: Las reacciones de sustitución implican reemplazar uno o más grupos ácidos sulfónicos con otros grupos funcionales. Esto se puede lograr utilizando reactivos como el hidróxido de sodio u otros nucleófilos.

Principales productos formados

Oxidación: El principal producto formado es el ácido isatin-5-sulfónico.

Reducción: La reducción del carmín de índigo da como resultado leuco-carmín de índigo, que es incoloro.

Sustitución: Las reacciones de sustitución pueden producir varios derivados dependiendo de los sustituyentes introducidos.

Aplicaciones Científicas De Investigación

El carmín de índigo tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El carmín de índigo ejerce sus efectos principalmente a través de su capacidad para absorber y reflejar la luz, lo que le da su característico color azul. En aplicaciones médicas, es filtrado rápidamente por los riñones y excretado en la orina, lo que permite la visualización del tracto urinario durante los procedimientos quirúrgicos . La estructura molecular del compuesto le permite interactuar con varias moléculas biológicas, lo que ayuda en el diagnóstico por imágenes .

Comparación Con Compuestos Similares

El carmín de índigo es único debido a sus dos grupos ácidos sulfónicos, que mejoran su solubilidad y estabilidad en soluciones acuosas. Los compuestos similares incluyen:

Índigo: El compuesto principal del carmín de índigo, que se utiliza principalmente en el teñido textil.

Azul de metileno: Otro tinte azul que se utiliza en el diagnóstico médico y como indicador redox.

Azul de bromofenol: Un indicador de pH con propiedades de cambio de color similares pero diferente estructura química.

El carmín de índigo destaca por sus aplicaciones específicas en campos industriales y médicos, lo que lo convierte en un compuesto versátil y valioso .

Propiedades

Número CAS |

1536-80-7 |

|---|---|

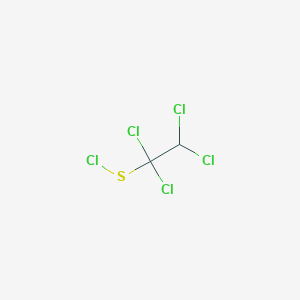

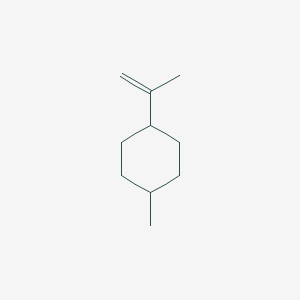

Fórmula molecular |

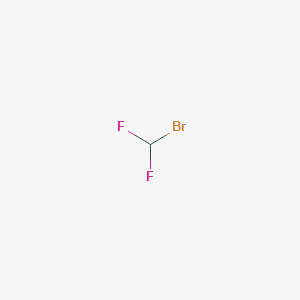

C6H10FNS |

Peso molecular |

147.22 g/mol |

Nombre IUPAC |

1-fluoro-5-isothiocyanatopentane |

InChI |

InChI=1S/C6H10FNS/c7-4-2-1-3-5-8-6-9/h1-5H2 |

Clave InChI |

JEHXRXHQHCVJHP-UHFFFAOYSA-N |

SMILES |

C(CCN=C=S)CCF |

SMILES canónico |

C(CCN=C=S)CCF |

| 1536-80-7 | |

Sinónimos |

5-Fluoropentyl isothiocyanate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[bis(2-chloroethyl)amino]phenyl] acetate](/img/structure/B75537.png)